Product packaging for Deca-1,6,8-triene(Cat. No.:CAS No. 78627-89-1)

Deca-1,6,8-triene

Cat. No.: B14434461
CAS No.: 78627-89-1
M. Wt: 136.23 g/mol
InChI Key: OTFRAWRHGMSLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deca-1,6,8-triene is an organic compound with the molecular formula C10H16, characterized by a structure containing three carbon-carbon double bonds (a triene) at the 1, 6, and 8 positions of a ten-carbon chain . As a triene, it belongs to a class of hydrocarbons that are subjects of interest in advanced organic synthesis and materials science. Researchers investigate such compounds as building blocks or key intermediates in stereoselective synthesis. For instance, compounds with non-methylene-interrupted triene systems are synthesized for biomedical research, including studies focused on developing inhibitors for enzymes like human topoisomerase I, which is a promising molecular target for new-generation anticancer agents . The conjugated or non-conjugated nature of double bonds in trienes significantly influences their chemical reactivity and physical properties, which is a critical factor in research applications such as polymer curing and materials development . This product is intended for laboratory research purposes by qualified professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B14434461 Deca-1,6,8-triene CAS No. 78627-89-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78627-89-1

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

deca-1,6,8-triene

InChI

InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3-4,6,8,10H,1,5,7,9H2,2H3

InChI Key

OTFRAWRHGMSLPF-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCCCC=C

Origin of Product

United States

Structural Classification Within Acyclic and Cyclic Polyenes

Deca-1,6,8-triene is fundamentally classified as an acyclic polyene. nih.govguidechem.com This classification stems from its open-chain (non-cyclic) structure and the presence of multiple (poly) double bonds (-ene). A closer examination of its nomenclature reveals the precise location of these double bonds, which significantly influences its chemical properties. The name "this compound" indicates a ten-carbon backbone ("deca-") with three double bonds ("-triene") originating at the first, sixth, and eighth carbon atoms.

A key structural feature of this compound is that its double bonds are not conjugated. The double bonds at the 6th and 8th positions form a conjugated system (C=C-C=C), while the double bond at the 1st position is isolated from this system by several single bonds. This arrangement distinguishes it from other decatriene (B1670116) isomers such as deca-1,3,5-triene, where all three double bonds are conjugated. nih.gov This difference in electronic structure has profound implications for the molecule's reactivity and spectroscopic properties.

Chemical and Physical Properties of this compound
PropertyValue
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
CAS Number78627-89-1
IUPAC NameThis compound

Academic Significance and Foundational Research Interest

Direct Synthetic Approaches to this compound Scaffolds

The linear hydrocarbon this compound is a theoretical structure featuring three non-conjugated double bonds. A primary method for its synthesis involves the catalytic isomerization of deca-1,4,9-triene. This process utilizes γ-alumina (γ-Al₂O₃) as a catalyst to facilitate double-bond migration under controlled thermal conditions, typically between 200–250°C in an inert atmosphere. The mechanism is believed to involve the adsorption of the starting triene onto the Lewis acid sites of the alumina, followed by hydride shifts and reorganization of the π-bonds.

The efficiency of this isomerization can be significantly improved by modifying the catalyst surface with alkali metal salts. The addition of potassium carbonate (K₂CO₃), for instance, has been shown to enhance both the conversion rate and the selectivity for the desired this compound isomer.

Table 1: Isomerization Conditions and Yields for this compound Synthesis

CatalystAdditive (5 mol%)Temperature (°C)Conversion (%)Selectivity (%)
γ-Al₂O₃None2004568
γ-Al₂O₃K₂CO₃2207285
γ-Al₂O₃Na₂CO₃2406878

Multicomponent Condensation Reactions for Triene Derivatives

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and they have been successfully applied to the synthesis of various triene derivatives. mdpi.comresearchgate.netnih.gov

Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones via Three-Component Condensation

A notable application of MCRs is the synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives. researchgate.net The most straightforward procedure involves the three-component condensation of a substituted anisole (B1667542) or phenol (B47542), an α-branched aldehyde like isobutyraldehyde (B47883), and a nitrile in the presence of concentrated sulfuric acid. researchgate.netresearchgate.net When 2,6-dimethylphenol (B121312) is used as the aromatic component, it reacts with isobutyraldehyde and various nitriles in 92% sulfuric acid to yield the corresponding 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones. researchgate.net This approach is attractive due to the high reactivity of the phenol component in electrophilic substitution and the accessibility of the starting materials. researchgate.net

Another advanced tandem method involves the triflic anhydride (B1165640) (Tf₂O)-promoted activation of N-(2-propyn-1-yl) amides, which then react with 1,3,5-trimethoxybenzenes in a trifluoromethanesulfonic acid (TfOH)-promoted Friedel-Crafts ipso-cyclization to form structurally novel 2-azaspiro[4.5]deca-1,6,9-trien-8-ones. nih.govresearchgate.net

Table 2: Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-one Derivatives via Three-Component Condensation researchgate.net

Nitrile Reactant (R-CN)R GroupProduct
Ia MeS1-Methylsulfanyl-3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-one
Ib Ph1-Phenyl-3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-one
Ic 3,4-(MeO)₂C₆H₃1-(3,4-Dimethoxyphenyl)-3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-one
Id Pyridin-2-yl1-(Pyridin-2-yl)-3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-one
Ie PhCH₂1-Benzyl-3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-one
Ig Me1,3,3,7,9-Pentamethyl-2-azaspiro[4.5]deca-6,9-dien-8-one
Ih Pyridin-2-yl1-(Pyridin-2-yl)-3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one

Catalyst-Free Selective Synthesis of E-Tetrasubstituted Olefins utilizing Triene Diones

The synthesis of sterically defined tetrasubstituted olefins remains a significant challenge in organic chemistry. nih.gov A catalyst-free, E-stereoselective method has been developed utilizing a triene dione (B5365651) scaffold. nih.govacs.org This approach involves a tandem reaction of 3-acetyl-4-phenyl-1-oxaspiro[4.5]deca-3,6,9-triene-2,8-dione with an amine. nih.govacs.org The reaction proceeds through a sequence of 1,4-Michael addition, C-C bond breakage, and proton transfer mediated by intermolecular hydrogen bonds. acs.orgacs.org This method demonstrates excellent atom economy and functional group tolerance, affording a diverse set of E-tetrasubstituted olefins in yields ranging from 43% to 93%. nih.govacs.org The reaction mechanism has been supported by deuterium-labeling experiments and density functional theory (DFT) calculations. acs.org

Table 3: Synthesis of E-Tetrasubstituted Olefins from a Triene Dione and Various Amines acs.orgacs.org

Amine ReactantYield (%)
2-Methoxyaniline87
Aniline93
4-Methylaniline85
4-Methoxyaniline82
4-Fluoroaniline91
Benzylamine75
Cyclohexylamine43

Oxidative Rearrangement and Skeletal Isomerization Pathways

Skeletal rearrangements and isomerizations provide access to complex polycyclic triene systems that are otherwise difficult to synthesize directly.

Transformation of Bicyclo[4.2.2]decatetraenes to Bicyclo[4.3.1]decatrienes

A key strategy for synthesizing bicyclo[4.3.1]decatriene frameworks involves the oxidative skeletal rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraenes. sciforum.netdaneshyari.com The electrophilic activation of the double bonds in the starting tetraene using an oxidant like m-chloroperbenzoic acid (m-CPBA) triggers the rearrangement to form substituted bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols. sciforum.netfigshare.comnih.gov The starting bicyclo[4.2.2]deca-2,4,7,9-tetraenes can themselves be prepared via a cobalt-catalyzed [6+2] cycloaddition of terminal alkynes with 1,3,5,7-cyclooctatetraene, achieving yields of 68-85%. figshare.comnih.gov This two-step sequence provides an efficient route to the bicyclo[4.3.1]decatriene core, a key structural motif in many biologically active natural products. nih.gov

Intramolecular Cyclization in Oxidative Processes

Intramolecular cyclization driven by oxidation is a powerful tool for constructing fused and bridged ring systems. rsc.orgresearchgate.net These reactions often proceed through radical or cationic intermediates. rsc.orgresearchgate.net

One example is the non-biomimetic cyclization of m-homoprenylphenols to form bicyclic skeletons. rsc.org Using a hypervalent iodine reagent as the oxidant, an intramolecular nucleophilic substitution occurs where the prenyl group acts as a carbon nucleophile, attacking a cationic intermediate generated on the phenol ring. rsc.org This method is applicable to the synthesis of 5/6-, 6/6-, and 7/6-fused ring systems. rsc.org

Another strategy is the palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides. This process forges a new C-N bond to create highly substituted and conformationally restricted aza[3.1.0]bicycles, with oxygen serving as the terminal oxidant. nih.gov

Furthermore, a transition-metal-free approach has been developed for the synthesis of benzo-fused bicyco[3.1.0]hexanes from gem-dihaloolefins. This protocol involves an intramolecular radical oxidative cyclization using diphenyl diselenide and tert-butyl hydroperoxide (TBHP), resulting in the formation of two C-C bonds and one C=O bond in a single operation. acs.org

Organometallic Catalysis in Triene Synthesis and Transformation

Organometallic catalysts play a pivotal role in the efficient and selective synthesis of trienes and their subsequent transformations into more complex architectures. Rhodium and lanthanide-based catalysts, in particular, have emerged as powerful tools for orchestrating intricate cyclization and addition reactions.

Rhodium(I)-Catalyzed Cycloisomerization Leading to Bicyclo[5.3.0]this compound Skeletons

Rhodium(I) complexes have been successfully employed to catalyze the cycloisomerization of various acyclic precursors to form bicyclo[5.3.0]decatriene skeletons. One notable example involves the cycloisomerization of 3-acyloxy-4-ene-1,9-diynes. nih.gov This reaction proceeds via an intramolecular [5+2] cycloaddition, accompanied by a 1,2-acyloxy migration, to yield highly functionalized bicyclo[5.3.0]decatrienes. nih.govscispace.com The mechanism is proposed to involve a rhodium(I)-promoted 1,2-acyloxy migration to form a vinyl metal species, which then undergoes cyclization and insertion of the tethered alkyne to construct the seven-membered ring. nih.gov

In a different approach, the Rh(I)-catalyzed intramolecular [5+2–2]-type cycloisomerization of allene–allenylcyclopropanes has been developed. researchgate.net This process liberates ethylene (B1197577) from the cyclopropane (B1198618) ring, which acts as a one-carbon building block, to afford 1,5,6,7-tetrahydroazulene skeletons, a core structure related to bicyclo[5.3.0]decatrienes. researchgate.net The reaction conditions can influence the outcome, with substrates bearing electron-deficient substituents at the allenyl positions favoring the formation of the bicyclo[5.3.0]this compound skeleton. researchgate.net

Precursor TypeCatalyst SystemProduct SkeletonKey Transformation
3-Acyloxy-4-ene-1,9-diyneRhodium(I) complexesBicyclo[5.3.0]decatrieneIntramolecular [5+2] cycloaddition with 1,2-acyloxy migration nih.govscispace.com
Allene-allenylcyclopropaneRhodium(I) complexesBicyclo[5.3.0]this compoundIntramolecular [5+2–2] cycloisomerization with ethylene extrusion researchgate.net

Rhodium(I)-Catalyzed Intramolecular Cycloadditions Involving Triene Precursors

Rhodium(I) catalysts are also instrumental in mediating intramolecular cycloadditions of triene precursors to generate various cyclic systems. For instance, the cycloisomerization of 1,6-allenynes, which can be considered triene analogs, can be catalyzed by Rh(I) complexes. d-nb.info These reactions can proceed through different pathways, including a formal Alder-ene process to yield cross-conjugated trienes. d-nb.info The careful selection of chiral bisphosphine ligands can lead to enantioselective cycloisomerization, producing 5/6-fused bicycle[4.3.0]nonadienes. d-nb.info

Furthermore, Rh(I)-catalyzed cycloisomerization of 1,3-dienes tethered to an alkene can lead to the formation of cyclopentene (B43876) derivatives. acs.org Interestingly, the presence of a heteroatom in the tether can switch the reaction pathway to a [4+2] cycloaddition. acs.org The Pauson-Khand-type reaction, a [2+2+1] carbonylative cycloaddition, has also been adapted for allene-enes using rhodium(I) catalysts to construct bicyclo[5.3.0]decenone frameworks. jst.go.jp

PrecursorCatalyst/ConditionsProductReaction Type
1,6-AllenyneRh(I) with chiral bisphosphine ligand5/6-fused Bicyclo[4.3.0]nonadieneEnantioselective cycloisomerization d-nb.info
1,3-Diene tethered to alkeneRh(I) complexCyclopentene derivativeCycloisomerization acs.org
Allene-ene[RhCl(CO)dppp]₂ or [RhCl(CO)₂]₂Bicyclo[5.3.0]decenone[2+2+1] Carbonylative cycloaddition jst.go.jp

Organolanthanide-Catalyzed Hydroamination/Cyclization of Allene-Alkene Substrates

Organolanthanide complexes are highly effective catalysts for both inter- and intramolecular hydroamination reactions of unsaturated carbon-carbon bonds, including those found in allenes and alkenes. nih.gov These catalysts exhibit high turnover frequencies and excellent stereoselectivities, making them valuable for the synthesis of nitrogen-containing cyclic compounds. nih.gov

A key strategy involves the hydroamination/cyclization of aminoallene-alkene substrates. acs.org For example, (5S)-5-amino-pentadeca-1,8,9-triene can undergo intramolecular hydroamination/cyclization catalyzed by specific organolanthanide precatalysts. acs.org The choice of catalyst is crucial; while some lanthanocene precatalysts lead to monocyclization, more open "constrained geometry" organolanthanide complexes can effect a rapid, diastereoselective conversion to the desired bicyclic structure. acs.org The mechanism generally involves the insertion of the C-C multiple bond into the lanthanide-nitrogen bond, followed by protonolysis. nih.gov

Stereoselective Synthetic Pathways for Trienes

Achieving stereocontrol in the synthesis of trienes is a significant challenge. The development of stereoselective methods is crucial for accessing specific isomers with defined biological or material properties.

E-Stereoselective Olefin Synthesis via Tandem Reactions

A notable catalyst-free method for the E-stereoselective synthesis of tetrasubstituted olefins has been developed through a tandem reaction sequence. acs.orgnih.gov This process involves the 1,4-Michael addition of 3-acetyl-4-phenyl-1-oxaspiro[4.5]deca-3,6,9-triene-2,8-dione with an amine, followed by C-C bond breakage and proton transfer. acs.orgnih.gov This method provides a diverse set of E-tetrasubstituted olefins in good yields with excellent functional group tolerance. nih.gov

Another powerful strategy for the stereoselective synthesis of conjugated trienes is a 1,4-palladium migration/Heck sequence. rsc.org This method allows for the highly stereoselective formation of trisubstituted 1,3,5-trienes. rsc.org Additionally, a sequential carbocupration of an alkynyl thioether followed by a sulfur-lithium exchange has been designed to produce tetrasubstituted olefins with good control over the double-bond geometry. beilstein-journals.org

Diastereoselective Cycloaddition Reactions

Diastereoselective cycloaddition reactions are powerful tools for constructing complex cyclic systems containing triene moieties with high stereocontrol. The transannular Diels-Alder reaction of substituted (E,E,E)-cyclododeca-1,6,8-trienes has been utilized in the stereoselective synthesis of decahydro-as-indacenes. cdnsciencepub.com

The [4+3] cycloaddition reaction is a direct and efficient route for forming seven-membered carbocycles. researchgate.net Diastereoselective intramolecular [4+3] cycloadditions have been demonstrated to be effective in synthesizing complex molecules. researchgate.net Furthermore, 1,3-dipolar cycloaddition reactions of azomethine ylides with activated alkenes can proceed with high diastereoselectivity, influenced by the substitution pattern of the reactants. nih.gov Computational studies have been employed to understand the origins of this stereoselectivity. nih.gov In some cases, intramolecular (3+2) cycloadditions of epoxy and aziridinyl enolsilanes can occur with excellent diastereoselectivity, providing access to densely functionalized cyclic systems. uq.edu.au

Chemical Reactivity and Mechanistic Investigations of Decatrienes

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic and polycyclic frameworks with high stereocontrol. Decatrienes, with their inherent diene and dienophile moieties, are particularly well-suited for intramolecular cycloadditions.

The Intramolecular Diels-Alder (IMDA) reaction of nitroalkene-tethered decatrienes provides a powerful method for the synthesis of complex cyclic systems. The electron-withdrawing nature of the nitro group activates the dienophile, facilitating the cycloaddition.

The investigation of Brønsted acid catalysis in the intramolecular Diels-Alder (IMDA) reactions of (E)-1-nitro-1,6,8-nonatrienes and (E)-1-nitro-1,7,9-decatrienes has revealed significant rate enhancements and improved stereoselectivity. researchgate.netsgst.cn These catalyzed reactions exhibit notably higher endo selectivities compared to their thermal counterparts. researchgate.net This represents a key example of utilizing substoichiometric amounts of a catalyst to control the stereochemical outcome of the intramolecular nitroalkene Diels-Alder reaction. researchgate.net A sodium-based catalyst system, for instance, has been shown to function as a Brønsted acid in these reactions, operating under the principle of Lewis acid-enhanced Brønsted acidity. rsc.orgpageplace.de

ReactantCatalystKey Observation
(E)-1-nitro-1,6,8-nonatrienesBrønsted AcidSignificantly higher endo selectivity
(E)-1-nitro-1,7,9-decatrienesBrønsted AcidSignificantly higher endo selectivity
(E)-1-nitro-1,7,9-decatrienesSodium-based catalystActs as a Brønsted acid

The intramolecular Diels-Alder (IMDA) reactions of (E)-1-nitro-1,7,9-decatrienes serve as a foundational strategy for the stereocontrolled synthesis of decalin ring systems. nih.govindiana.edu Thermal cyclizations of these nitro-decatrienes, as well as their corresponding (1E,3Z,7E)-1-nitro-deca-1,3,7,9-tetraenes, proceed through transition states characterized by asymmetric stretch asynchronicity, leading to the stereoselective formation of trans-fused decalin products. nih.govresearchgate.net The presence of substituents in the tethering chain can induce steric repulsions that promote a facile and highly stereocontrolled formation of the trans-fused ring system. nih.gov This methodology has been successfully applied to the synthesis of the AB ring system of the complex natural product norzoanthamine. nih.govresearchgate.netsci-hub.seresearchgate.net Both thermal and Lewis acid-catalyzed conditions for the cyclization of substituted (E)-1-nitro-1,7,9-decatrienes have demonstrated excellent endo selectivity. researchgate.net

SubstrateProductStereochemical Outcome
(1E,7E)-1-nitro-deca-1,7,9-trienestrans-fused decalinHigh stereoselectivity
(1E,3Z,7E)-1-nitro-deca-1,3,7,9-tetraenestrans-fused decalinHigh stereoselectivity
Substituted (E)-1-nitro-1,7,9-decatrienesAB ring system of norzoanthamineExcellent endo selectivity

Theoretical studies, particularly within the framework of Molecular Electron Density Theory (MEDT), have provided significant insights into the mechanisms of intramolecular Diels-Alder (IMDA) reactions of decatrienes. luisrdomingo.compreprints.org These studies reveal that the electronic and energetic aspects of IMDA reactions are remarkably similar to their intermolecular counterparts. luisrdomingo.com The acceleration observed in polar IMDA reactions follows the same trends as in intermolecular processes. luisrdomingo.com Although the activation enthalpies for IMDA reactions are higher than for intermolecular reactions, the significantly lower activation entropy of the intramolecular process makes them kinetically more favorable, often by a factor of approximately 104. luisrdomingo.com

For decatriene (B1670116) systems, the effects of asynchronicity in the transition state, where bond formation does not occur in a perfectly concerted manner, are generally less pronounced. uh.edu The stereochemical outcome of these reactions, leading to either cis or trans fused products, is influenced by both steric and electronic factors in the transition state. uh.edu In the case of unactivated trienes, product ratios can often be influenced by the use of substituents or Lewis acid additives. uh.edu For terminally activated E-dienophiles in a [4.4.0] bicyclic system, both steric and electronic factors favor the formation of trans products. uh.edu

DFT calculations have been instrumental in predicting the stereoselectivities of IMDA reactions with good agreement with experimental results. acs.org These calculations highlight the contributions of strain in the developing tether, as well as steric and electronic interactions between substituents, in determining the reactivity and stereoselectivity. acs.org Topological analysis of the electron localization function (ELF) indicates that these reactions can proceed through a non-concerted, two-stage, one-step mechanism. researchgate.net

Visible-light photocatalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. In the context of triene chemistry, photocatalytic radical dearomative cyclization provides access to complex spirocyclic structures. Specifically, this methodology has been applied to the synthesis of spiro[4.5]deca-1,7,9-trien-6-ones. researchgate.netfigshare.comnih.gov The reaction is initiated by a photocatalyst, such as fac-Ir(ppy)₃, and proceeds through a radical cascade. nih.gov

In a related process, acyl radicals, generated from benzoic acids via photoredox-mediated C–O bond activation, can undergo a 6-exo-trig spirocyclization to form spiro-chromanones. nih.gov This process involves the dearomatization of an aromatic ring. nih.gov Alternatively, the acyl radical can be trapped by an alkene, followed by a 5-exo-trig cyclization to produce spirocyclic lactams. nih.gov These methods showcase the versatility of photocatalysis in constructing highly congested spiro-compounds from readily available starting materials. nih.gov

The addition of dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) and dibromocarbene (:CBr₂), to cis,trans,trans-cyclododeca-1,5,9-triene proceeds with notable stereoselectivity. researchgate.netcdnsciencepub.comcdnsciencepub.com The reaction demonstrates a preference for the carbene to attack one of the trans double bonds first. cdnsciencepub.comcdnsciencepub.com Following this initial addition, the second carbene addition preferentially occurs at the cis double bond of the resulting bicyclic cis,trans diene. cdnsciencepub.comcdnsciencepub.com This stereoselective pathway is analogous to that observed with other reagents that form three-membered rings upon addition to olefins. cdnsciencepub.comcdnsciencepub.com The resulting dihalocarbene adducts can be further transformed, for example, through ring cleavage reactions, to synthesize larger ring systems like cyclotridecanone (B1582962) in good yields. researchgate.netcdnsciencepub.com

Triene IsomerReagentInitial Site of AttackSubsequent Product
cis,trans,trans-cyclododeca-1,5,9-trieneDichlorocarbenetrans double bondMonoadduct
cis,trans,trans-cyclododeca-1,5,9-trieneDibromocarbenetrans double bondMonoadduct
Bicyclic cis,trans diene monoadductDihalocarbenecis double bondBis-adduct

Intramolecular Diels-Alder (IMDA) Reactions of Nitroalkenes

Polymerization Processes Involving Trienes

The polymerization of trienes encompasses a variety of methods, each leveraging the unique reactivity of the multiple double bonds within the monomer. These processes allow for the synthesis of polymers with controlled structures and properties.

Topochemical 1,6-Polymerization of Trienes

Topochemical polymerizations are reactions that occur in the crystalline state, where the lattice structure of the monomer pre-organizes the molecules for a specific reaction pathway. The first successful topochemical 1,6-polymerization of a triene has been documented. researchgate.netnih.gov This transformation, previously unknown, was achieved not by chance but through strategic molecular design, although a degree of serendipity was involved in the final discovery. acs.orgacs.org

The key to this polymerization was the pre-organization of the triene monomers in the solid state to control the reaction pathway and the stereochemistry of the resulting polymer. acs.org For a successful topochemical 1,6-polymerization, molecular modeling suggests that the triene molecules should be translationally spaced with a repeat distance of approximately 7.2 Å. acs.orgacs.org Furthermore, if the trienes are aligned with a specific tilt angle (θ) of about 29°, the reacting carbon atoms (C1 and C6) of adjacent molecules are brought into close contact (around 3.5 Å), facilitating the polymerization. acs.orgacs.org

In the observed instance, the necessary supramolecular structure was achieved through the π-π stacking of isonicotinate (B8489971) functionalities attached to the triene monomer. researchgate.netnih.gov This crystal engineering approach controlled both the molecular and supramolecular structure of the polymer, allowing for its precise characterization by single-crystal X-ray diffraction. researchgate.net This achievement adds 1,6-polymerization of trienes to the limited but important group of known topochemical reactions. acs.org

ParameterRequired Value for Topochemical 1,6-PolymerizationRationale
Translational Spacing ~7.2 ÅAligns the monomer units at the optimal distance for polymerization. acs.orgacs.org
Tilt Angle (θ) ~29°Brings the C1 and C6 carbons of adjacent molecules into close proximity (~3.5 Å). acs.orgacs.org
Pre-organization Method π-π stackingUses intermolecular forces to enforce the required crystal packing. researchgate.netnih.gov

Ring-Opening Metathesis Polymerization (ROMP) of Triene-Functionalized Monomers

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method for strained cyclic olefins, including those functionalized with triene moieties. This technique utilizes metal alkylidene catalysts, such as those developed by Grubbs, to produce polymers with well-defined structures and low dispersity. acs.orgrsc.orgresearchgate.net

A notable application involves the ROMP of 4,7-substituted [2.2.2]paracyclophane-triene derivatives. acs.org The high ring strain of these monomers facilitates efficient polymerization, yielding well-soluble poly(para-phenylenevinylene)s (PPVs) with an unconventional substitution pattern. acs.org The resulting polymers can be spin-coated to form amorphous, highly fluorescent films. acs.org

Another significant example is the ROMP of ester-functionalized endo-tricyclo[4.2.2.02,5]deca-3,9-diene (TDD) monomers. rsc.org The polymerization of these monomers proceeds in a living fashion with both first- and third-generation Grubbs catalysts. rsc.org The resulting polymers are amorphous, soluble in polar organic solvents, and exhibit high glass transition temperatures due to their bi- and tricyclic main-chain structures. rsc.org Investigations into the polymerization of cyclobutene-containing monomers based on the endo-tricyclo[4.2.2.02,5]deca-3,9-diene structure have also been conducted using well-defined molybdenum and ruthenium catalysts. researchgate.net

Monomer TypeCatalystResulting PolymerKey Features
4,7-substituted [2.2.2]paracyclophane-trienesRuthenium-based (e.g., Grubbs catalysts)Poly(para-phenylenevinylene)s (PPVs)Well-soluble, highly fluorescent, amorphous films. acs.org
Ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-diene (TDD)Grubbs catalysts (1st and 3rd gen)Amorphous, functional polymersLiving polymerization, high glass transition temperature. rsc.org
N-substituted succinimide (B58015) TDD derivativesCl2Ru(CHPh)(PCy3)2Functionalized polybutadiene (B167195) backboneWell-controlled, living polymerization with high cis content (~75%). researchgate.net

Acyclic Diene Metathesis (ADMET) Polymerization, including 1,5,9-Decatriene (B1669986)

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization used to convert terminal dienes into polyenes with the release of ethylene (B1197577) gas as the driving force. wikipedia.orgresearchgate.net This method is distinct from ROMP, which is a chain-growth process driven by ring-strain relief. wikipedia.org The first successful ADMET polymerization, reported in 1991, included the polymerization of 1,9-decadiene (B157367) to produce poly(octenylene). wikipedia.org

ADMET has proven particularly effective for synthesizing perfectly alternating copolymers from a single, specifically designed triene monomer. acs.orgacs.org This is achieved by exploiting the differential reactivity of olefins with certain catalysts. Research has utilized a tungsten-based Schrock catalyst, W(CHR′)(NAr)(OR)₂, which is inert toward trisubstituted double bonds. acs.orgacs.org

When a monomer like 5-methyl-1,5,9-decatriene is subjected to ADMET with this catalyst, polymerization occurs exclusively at the terminal vinyl groups. acs.org The internal, more substituted double bond does not participate in the metathesis reaction. acs.org This selective reactivity results in a perfectly alternating copolymer of isoprene (B109036) and 1,3-butadiene (B125203) units. acs.orgufl.edu Similarly, the ADMET polymerization of 5,6-dimethyl-1,5,9-decatriene yields an alternating copolymer, as the tetrasubstituted internal olefin remains unreacted. acs.org The perfectly alternating nature of these polymers is confirmed by ¹H and ¹³C NMR spectroscopy. acs.orgacs.org

MonomerCatalystResulting Polymer StructureKey Finding
5-Methyl-1,5,9-decatrieneW(CHR′)(NAr)(OR)₂ (Schrock catalyst)Alternating copolymer of isoprene and 1,3-butadiene. acs.orgufl.eduCatalyst selectivity prevents reaction at the internal trisubstituted olefin. acs.org
5,6-Dimethyl-1,5,9-decatrieneW(CHR′)(NAr)(OR)₂ (Schrock catalyst)Alternating copolymer analogous to ROMP of 1,2-dimethyl-1,4-cyclooctadiene. acs.orgCatalyst is inert to the internal tetrasubstituted olefin, ensuring a perfectly alternating structure. acs.org
5,6-Diphenyl-1,5,9-decatrieneW(CHR′)(NAr)(OR)₂ (Schrock catalyst)Perfectly alternating copolymer. acs.orgacs.orgThe alternating structure is supported by ¹H, ¹³C, and UV spectroscopy. acs.orgacs.org

Palladium-Catalyzed Transformations

Palladium catalysts are versatile tools in organic synthesis, enabling a wide range of transformations, including the functionalization of trienes.

Regioselective and Diastereoselective Diamination of Conjugated Trienes

Palladium-catalyzed diamination allows for the direct introduction of two nitrogen atoms across a double bond. This reaction has been successfully applied to conjugated trienes with high levels of control over both regioselectivity and stereoselectivity. organic-chemistry.orgnih.gov

In these transformations, a nitrogen source such as di-t-butyldiaziridinone is used in conjunction with a Pd(0) catalyst. acs.org Studies have shown that various dienes and at least one triene, (3E,5E)-1,3,5-decatriene, can be regioselectively diaminated. acs.org The reaction preferentially occurs at the internal double bond of the conjugated system, yielding the diamination product with good yields and high diastereoselectivity. organic-chemistry.orgacs.org

Two main types of palladium catalyst systems have been employed:

Palladium-Phosphine Complexes : The Pd(PPh₃)₄ catalyst has been shown to be effective, typically requiring a loading of 1-10 mol %. acs.org Kinetic studies indicate that the active species is likely Pd(PPh₃)₂, which inserts into the N-N bond of the diaziridinone. acs.org

N-Heterocyclic Carbene-Palladium (NHC-Pd) Complexes : The use of NHC ligands, such as in the (IPr)Pd(allyl)Cl complex, offers improved catalytic stability and efficiency compared to phosphine (B1218219) ligands. organic-chemistry.org While these catalysts may require longer reaction times, they can be used at lower loadings. organic-chemistry.org

The mechanism involves the formation of a four-membered Pd(II) complex, followed by ligand exchange with the triene, migratory insertion, and reductive elimination to release the diaminated product and regenerate the Pd(0) catalyst. acs.org

Catalyst SystemNitrogen SourceSubstrate ExampleSelectivityKey Features
Pd(PPh₃)₄di-t-butyldiaziridinone(3E,5E)-1,3,5-decatrieneHigh regioselectivity for the internal double bond; high diastereoselectivity. acs.orgActive species is Pd(PPh₃)₂; reaction is first-order in catalyst. acs.org
NHC-Pd(0) Complexesdi-t-butyldiaziridinoneConjugated TrienesHigh regioselectivity for the central double bond; high stereoselectivity. organic-chemistry.orgImproved catalyst stability; lower catalyst loading required compared to Pd(PPh₃)₄. organic-chemistry.org

Mechanistic Aspects of Pd(0)-Catalyzed Diamination

The palladium(0)-catalyzed diamination of conjugated dienes and trienes provides an efficient route to vicinal diamines, which are crucial components in many biologically active compounds and chiral catalysts. nih.govnih.gov Studies on substrates like (3E,5E)-1,3,5-decatriene have shed light on the reaction mechanism. nih.govacs.org

The reaction is proposed to proceed through a detailed catalytic cycle (Scheme 1). nih.gov Initially, the active Pd(0) species, likely Pd(PPh₃)₂, inserts into the N-N bond of a nitrogen source such as di-tert-butyldiaziridinone. nih.govacs.org This step forms a four-membered Pd(II) intermediate, which has been detected by NMR spectroscopy. nih.gov Subsequently, ligand exchange with the triene substrate forms a Pd-diene complex. This complex then undergoes migratory insertion into one of the double bonds to create a π-allyl palladium intermediate. Finally, reductive elimination yields the diamination product and regenerates the Pd(0) catalyst. nih.gov

Kinetic studies have revealed that for relatively unreactive olefins like (3E,5E)-1,3,5-decatriene, the diamination rate is influenced by the olefin concentration. nih.govacs.org The reaction is first-order in the total palladium catalyst concentration and inverse first-order in the concentration of the phosphine ligand. nih.govacs.org

Scheme 1: Proposed Catalytic Cycle for Pd(0)-Catalyzed Diamination of a Triene

Generated mermaid

Acid-Catalyzed Rearrangements and Eliminations

The synthesis of trienes can be achieved through base-promoted elimination reactions within strained polycyclic systems. researchgate.net For instance, the generation of strained and highly reactive trienes like 1,2,3-cyclohexatriene (B14357811) derivatives can be accomplished via fluoride-promoted 1,2-elimination from suitable precursors. researchgate.netbeilstein-journals.org These transient trienes can then be trapped in various cycloaddition or nucleophilic addition reactions. researchgate.net This methodology allows for the rapid construction of complex molecular architectures. nih.gov

Another example involves the base-catalyzed elimination of an α-halo hydrazone to form a key azoalkene intermediate. This intermediate can then undergo further reactions, such as conjugate addition and intramolecular cyclization, to yield spiro-annulated products. rsc.org

Lewis acids are effective catalysts for the isomerization of trienes within polycyclic frameworks. rsc.orgoup.com For example, the isomerization of deca-1,4,9-triene (B1669985) to deca-1,6,8-triene can be catalyzed by γ-alumina (γ-Al₂O₃), which possesses Lewis acid sites. This reaction typically occurs at elevated temperatures and involves hydride shifts and π-bond reorganization on the catalyst surface. The selectivity for the desired this compound isomer can be enhanced by the addition of alkali metal salts.

In more complex systems, Lewis acids like aluminum chloride can promote skeletal reorganizations in polycyclic compounds, leading to the formation of new C-C or C-H bonds. universite-paris-saclay.fracs.org For instance, hexachlorobicyclo[3.3.0]octa-3,5,8-trien-2-one undergoes isomerization in the presence of antimony(V) chloride to yield hexachlorobicyclo[3.3.0]octa-4,6,8-trien-2-one, a transformation driven by the avoidance of an antiaromatic cyclopentadienyl (B1206354) cation intermediate. oup.com

Table 1: Lewis Acid-Catalyzed Isomerization of Deca-1,4,9-triene

Valence Isomerization and Aromaticity Studies

A fascinating aspect of triene chemistry is the valence isomerization between a cycloheptatriene (B165957) and its corresponding bicyclic isomer, norcaradiene. researchgate.netbeilstein-journals.org This equilibrium is highly sensitive to steric and electronic factors, including the nature of substituents and annulation to other ring systems. researchgate.net

In certain azulene-annulated tricyclo[4.3.1.0¹,⁶]deca-2,4,7-triene derivatives, the position of the norcaradiene-cycloheptatriene equilibrium can be observed and studied by techniques like ¹³C NMR spectroscopy at various temperatures. researchgate.net For example, an electron-withdrawing trifluoroacetyl group can favor the norcaradiene form, while a methoxycarbonyl group can lead to an observable equilibrium between the two valence isomers. researchgate.net The stability of the norcaradiene form can also be enhanced when one of its double bonds is part of an aromatic ring or when the bridgehead carbons are constrained within a bridged system. researchgate.net

The thermal rearrangements of C₁₀H₈ isomers that contain triene functionalities have been a subject of theoretical and experimental investigation. researchgate.net These studies explore the complex potential energy surfaces connecting various isomers. For instance, the thermal interconversion of azulene (B44059) and naphthalene (B1677914) is thought to proceed through intermediates that may possess tetracyclic triene structures. researchgate.net

Theoretical studies using methods like MNDO have been employed to investigate the thermal rearrangements of various tetracyclic C₁₀H₈ species containing triene motifs, such as naphthvalene and azulvalene. researchgate.net These calculations help to elucidate the reaction pathways and determine whether rearrangements are thermally "allowed" or "forbidden" based on orbital symmetry rules. researchgate.net For example, the rearrangement of isonaphthvalene to naphthalene is predicted to be an allowed process. researchgate.net

A related and well-studied C₁₀H₁₀ hydrocarbon, bullvalene, exhibits a unique form of valence isomerism known as fluxionality. wikipedia.orgthieme-connect.de Its cage-like structure, composed of a cyclopropane (B1198618) ring and three cyclohepta-1,4-diene rings, undergoes rapid, degenerate Cope rearrangements. wikipedia.orgresearchgate.net This dynamic process results in all carbon and hydrogen atoms being equivalent on the NMR timescale at room temperature. wikipedia.orgthieme-connect.de

Table 2: Chemical Compounds Mentioned

Theoretical and Computational Chemistry Approaches to Deca 1,6,8 Triene Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the mechanisms of organic reactions by calculating the energies of reactants, transition states, and products.

Similarly, there is a lack of specific research applying DFT to the oxidative rearrangement pathways of deca-1,6,8-triene. However, DFT has been successfully used to study the mechanisms of oxidation in other unsaturated organic molecules. For example, the mechanism of permanganate (B83412) oxidation of substituted alkenes has been shown through DFT calculations (Becke3LYP/6-31G(d)) to likely proceed via a [3+2] cycloaddition. In another example, the mechanism of thermal oxidation of (E)-4-decenal into volatile compounds was investigated using DFT, identifying various reaction pathways and their priorities. nih.gov These examples showcase the capability of DFT to model complex rearrangement and oxidation processes, which could be applied to understand how this compound might behave under oxidative conditions, predicting potential products and intermediates.

Molecular Electron Density Theory (MEDT) in Reactivity Analysis

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, emphasizing the role of the electron density in chemical reactions.

MEDT provides valuable insights into Diels-Alder reactions by analyzing the electron density flux and various reactivity indices. In a study of the intramolecular Diels-Alder (IMDA) reactions of substituted deca-1,3,9-trienes, MEDT was used to understand the electronic and energetic similarities and differences compared to their intermolecular counterparts. preprints.org

The electrophilicity (ω) and nucleophilicity (N) indices, calculated using DFT, are key descriptors in MEDT. For instance, in the study of substituted deca-1,3,9-trienes, these indices helped classify the reactions based on the direction of electron density flux. A reaction can be classified as having forward electron density flux (FEDF), reverse electron density flux (REDF), or null electron density flux (NEDF). preprints.org For example, 9-nitro-deca-1,3,9-triene was classified as a strong electrophile and a strong nucleophile, while the unsubstituted (E)-deca-1,3,9-triene was found to have a non-polar character, leading to a classification of NEDF. preprints.org

The global electron density transfer (GEDT) at the transition state is another critical parameter in MEDT. A strong linear correlation has been found between GEDT and the activation barriers for Diels-Alder reactions, allowing for their classification into non-polar, polar, and ionic reactions. preprints.org

Below is a table summarizing the calculated reactivity indices for some deca-1,3,9-triene derivatives from a MEDT study. preprints.org

CompoundElectrophilicity (ω) in eVNucleophilicity (N) in eVReaction Type
(E)-deca-1,3,9-triene------NEDF
9-nitro-deca-1,3,9-triene2.493.09FEDF
2-nitro-9-methyl-deca-1,3,9-triene2.382.54FEDF
2-nitro-9-methoxy-deca-1,3,9-triene2.432.97REDF

MEDT has been effectively used to compare the reactivity of intermolecular and intramolecular Diels-Alder reactions. A key finding is that while the electronic structure and reactivity of the reagents are not significantly modified by substitution, the intramolecular nature of the reaction has a profound effect on the reaction rate. preprints.org

The activation Gibbs free energy for the intramolecular Diels-Alder reaction of (E)-deca-1,3,9-triene is significantly lower than that of the intermolecular reaction between butadiene and ethylene (B1197577). This is primarily due to the much less unfavorable activation entropy in the intramolecular case, making the reaction about 104 times faster. preprints.org

The following table presents a comparison of the thermodynamic data for the intermolecular Diels-Alder reaction of butadiene and ethylene versus the intramolecular reaction of (E)-deca-1,3,9-triene. preprints.org

ReactionΔH≠ (kcal·mol-1)ΔS≠ (cal·mol-1·K-1)ΔG≠ (kcal·mol-1)
Butadiene + Ethylene (Intermolecular)25.7-44.839.1
(E)-deca-1,3,9-triene (Intramolecular)24.5-10.927.7

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are fundamental for understanding the electronic structure and inherent stability of molecules like this compound. The arrangement of its double bonds—a conjugated diene system and an isolated double bond—dictates its electronic properties.

Conjugated dienes are known to be more stable than their non-conjugated isomers due to the delocalization of π-electrons over the four-carbon system. libretexts.org This stabilization can be quantified by comparing the heats of hydrogenation. For example, the heat of hydrogenation for a conjugated diene is lower than that for a non-conjugated diene, indicating a lower energy state for the conjugated system. libretexts.org In this compound, the 1,3-diene moiety would exhibit this enhanced stability.

The stability of conjugated systems can also be explained by molecular orbital theory. The overlap of the p-orbitals in a conjugated system leads to the formation of delocalized π molecular orbitals, which are lower in energy than the π orbitals of isolated double bonds. lumenlearning.com

Quantum chemical methods can also be used to calculate various molecular properties that provide insight into the electronic structure. While specific high-level quantum chemical studies on this compound are scarce, basic computed properties are available from databases.

Below is a table of some computed properties for this compound. nih.gov

PropertyValue
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
XLogP3-AA3.9
Complexity118
Rotatable Bond Count5

These quantum chemical descriptors provide a foundational understanding of the molecule's physical and electronic characteristics, which in turn influence its stability and reactivity.

Analysis of Excited States and Vibronic Coupling in Polyenes

The photophysical and photochemical behavior of polyenes, including this compound, is governed by their manifold of electronic excited states. High-level ab initio quantum chemical methods are employed to study these states and the intricate coupling between electronic and vibrational motions, known as vibronic coupling. researchgate.netmdpi.com

Linear polyenes are characterized by a series of low-lying ππ* excited states. For a polyene with C2h symmetry, the ground state is the 1¹Ag⁻ state. According to the Kasha rule, fluorescence is expected from the lowest excited singlet state (S₁). In polyenes, the nature of this S₁ state has been a subject of extensive study. Simple molecular orbital theories often predict the lowest-energy singlet excited state to be the one-photon allowed 1¹Bu⁺ state. However, seminal work revealed the existence of a lower-lying, two-photon allowed 2¹Ag⁻ state. nih.gov The relative ordering of these 1¹Bu⁺ and 2¹Ag⁻ states is crucial for understanding the molecule's fluorescence properties and excited-state dynamics. nih.gov

Computational studies, using methods like density matrix renormalization group (DMRG) with perturbative corrections (NEVPT2) and coupled-cluster theories, have been applied to polyenes of varying lengths to determine their vertical and adiabatic excitation energies. rsc.orgnih.gov These calculations show that the energies of the excited states are highly sensitive to the molecular geometry. nih.gov For many polyenes, while the 1¹Bu⁺ state is lower in energy at the ground-state geometry (vertical excitation), the 2¹Ag⁻ state becomes the lowest excited state after geometric relaxation in the excited state. researchgate.netnih.gov This reordering has significant implications for the subsequent deactivation pathways.

Vibronic coupling, the interaction between electronic and nuclear (vibrational) motion, plays a pivotal role in the spectroscopy and dynamics of polyenes. mdpi.comnih.gov This coupling is particularly significant when electronic states are close in energy, facilitating internal conversion processes. nih.gov The increase in the frequency of totally symmetric C=C stretching modes in the 2¹Ag⁻ state compared to the ground state is a known consequence of vibronic coupling between the 1¹Ag⁻ and 2¹Ag⁻ states. nih.gov Computational models that incorporate the Franck-Condon principle are used to simulate absorption and transient absorption spectra, bridging the gap between theoretical calculations and experimental observations. nih.gov

Calculated vertical excitation energies (in eV) for the two lowest singlet excited states of short all-trans-polyenes, illustrating the change in state ordering with chain length.
PolyeneNumber of C=C BondsE(2¹Ag)E(1¹Bu)Reference Method
1,3-Butadiene (B125203)26.456.22CASPT2
1,3,5-Hexatriene (B1211904)35.775.23CASPT2
1,3,5,7-Octatetraene45.324.62CASPT2

Computational Studies of Highly Strained Triene-Containing Molecules

While this compound is an acyclic and flexible molecule expected to have minimal strain, computational chemistry is extensively used to study triene systems incorporated into highly strained molecular architectures. These studies provide fundamental insights into the effects of geometric distortion on electronic structure and reactivity.

Molecules such as 1,2,3-cyclohexatriene (B14357811), a cyclic isomer of benzene (B151609), contain a highly strained triene unit. nih.gov Density Functional Theory (DFT) is a common computational tool used to investigate these systems. Calculations reveal that the structural deformation in such cyclic trienes can lead to substantial strain energy, estimated to be around 50 kcal/mol for 1,2,3-cyclohexatriene. nih.govresearchgate.net This high degree of strain profoundly influences the molecule's stability and chemical behavior, making it a highly reactive intermediate.

Computational analyses are used to compare the geometric and electronic structures of strained trienes with their more stable isomers. For instance, while the highest occupied molecular orbitals (HOMOs) of 1,2,3-cyclohexatriene and benzene are both localized to the π-system, their lowest unoccupied molecular orbitals (LUMOs) differ significantly. nih.gov This difference in electronic structure dictates their reactivity, particularly in cycloaddition reactions. The embedded 1,3-diene within the strained triene structure can be leveraged to rapidly construct complex molecular scaffolds. nih.gov

The strain energy in these molecules is often estimated computationally using isodesmic and homodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction. researchgate.net These methods provide a reliable way to quantify the energetic penalty associated with the geometric distortion of the triene moiety.

Calculated functional group strain energies (in kcal/mol) for various cyclic trienes using DFT (B3LYP/6-311+G(d,p)+ZPVE).
MoleculeCalculated Strain Energy (kcal/mol)
1,2,3-Cyclohexatriene50
1,2,3-Cycloheptatriene26
1,2,3-Cyclooctatriene17
1,2,3-Cyclononatriene4

This table showcases computational findings for highly strained cyclic trienes to illustrate the application of theoretical methods in this area. researchgate.net this compound, being acyclic, is not represented here.

Molecular Dynamics and Reaction Path Exploration

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. Atomistic MD simulations can provide estimates for various condensed-phase properties of hydrocarbons, offering a window into their macroscopic behavior based on underlying molecular interactions. dtic.mil While specific MD studies on this compound are not prominent in the literature, research on its isomer, 1,5,9-decatriene (B1669986), provides a valuable case study for the application of these methods to C₁₀H₁₆ triene systems. dtic.mil

In a typical MD study, a simulation cell is constructed by packing molecules, and their trajectories are calculated by integrating Newton's equations of motion. dtic.mil The interactions between atoms are described by a force field, such as the Polymer Consistent Force Field (PCFF). Simulations are often run under specific thermodynamic ensembles, like the NPT ensemble, where the number of particles (N), pressure (P), and temperature (T) are kept constant, allowing the system volume to fluctuate and equilibrate. dtic.mil

From the simulated trajectories, various properties can be derived. The density (ρ) is a standard output of MD simulations. Other important thermodynamic properties, like the enthalpy of vaporization (ΔHvap), can also be estimated. Furthermore, dynamic properties such as the self-diffusion coefficient (D) can be calculated from the mean square displacement of the molecules over time. dtic.mil These computed properties are crucial for parameterizing models used to predict chemical kinetics and combustion behavior. dtic.mil

Beyond thermodynamic properties, computational methods are vital for exploring reaction pathways. Quantum chemical calculations can map out potential energy surfaces for chemical reactions, identifying transition states and intermediates. researchgate.netresearchgate.net For a molecule like this compound, this could involve studying mechanisms of thermal decomposition, isomerization, or combustion. The kinetic data derived from these computational explorations can serve as input for larger-scale chemical kinetics models. dtic.mil

Condensed-phase property estimates for 1,5,9-Decatriene derived from atomistic molecular dynamics simulations.
Temperature (K)Estimated Density (g/cm³)Estimated Enthalpy of Vaporization (kJ/mol)Estimated Self-Diffusion Coefficient (10⁻⁵ cm²/s)
2980.7642.52.8
3500.7138.96.1
4000.6635.110.8
4400.6232.016.2

Note: The data in this table pertains to 1,5,9-decatriene, an isomer of this compound, and is presented to illustrate the capabilities of molecular dynamics simulations. dtic.mildtic.mil

Advanced Spectroscopic Characterization Techniques in Decatriene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the analysis of decatriene (B1670116) derivatives and their reaction mechanisms. Its versatility allows for detailed investigation ranging from structural elucidation to the study of dynamic molecular processes.

Isotopic labeling, particularly with ¹³C, is a powerful strategy to probe and clarify complex reaction mechanisms that are otherwise difficult to decipher. nih.govsigmaaldrich.com By strategically replacing ¹²C with ¹³C at specific positions within a reactant molecule like deca-1,6,8-triene, chemists can trace the fate of these labeled atoms throughout a chemical transformation. doi.org This approach provides unambiguous evidence for bond-forming and bond-breaking events, transition state architectures, and molecular rearrangements. nih.gov

The analysis is performed using quantitative isotopic NMR spectrometry at natural abundance (NAQ-NMR) or with enriched samples. nih.govdoi.org For instance, in studying a cycloaddition or rearrangement reaction involving this compound, labeling one of the terminal carbons of the triene system would allow researchers to precisely determine its final position in the product, confirming or refuting a proposed mechanistic pathway. While specific ¹³C-labeling studies focusing solely on this compound are not extensively documented in prominent literature, the methodology has been successfully applied to elucidate the mechanisms of reactions involving other complex unsaturated systems and polyenes. ntnu.no The insights gained from such studies are critical for optimizing reaction conditions and designing novel synthetic routes. nih.gov

NMR spectroscopy is crucial for determining the regioselectivity and diastereoselectivity of reactions involving polyenes. A significant example is the palladium-catalyzed diamination of conjugated trienes. nih.govnih.gov In these reactions, a key challenge is to control which of the multiple double bonds reacts and the stereochemical outcome of the addition.

Research has shown that conjugated trienes can undergo highly selective diamination. nih.gov For instance, in the Pd(PPh₃)₄-catalyzed diamination, the reaction occurs selectively at the internal double bond of the conjugated system. nih.govnih.gov ¹H NMR spectroscopy of the crude reaction mixture is a direct method to confirm this selectivity, as the signals corresponding to other potential regio- and stereoisomers are typically absent or barely detectable. nih.gov Kinetic studies using ¹H NMR have also been employed to understand the reaction mechanism, revealing that for olefins with lower reactivity, such as (3E,5E)-1,3,5-decatriene, the reaction order and rate-determining steps can be established. nih.gov These NMR studies support a mechanism involving the formation of a four-membered Pd(II) complex, which can be detected by NMR, followed by migratory insertion and reductive elimination. nih.gov

Table 1: Selected Research Findings on Regio- and Diastereoselective Diamination of Dienes and Trienes

Catalyst System Substrate Type Selectivity Outcome Analytical Method Reference
Pd(PPh₃)₄ / di-tert-butyldiaziridinone Conjugated Dienes/Triene High regio- and diastereoselectivity at the internal double bond. ¹H NMR Spectroscopy nih.gov
CuBr / di-tert-butyldiaziridinone Conjugated Dienes High regioselectivity for the internal double bond. ¹H NMR Spectroscopy nih.gov

NMR spectroscopy is a primary tool for investigating the three-dimensional structure of molecules in solution (conformational analysis) and the equilibrium between rapidly interconverting structural isomers (valence isomerism). auremn.org.br For a flexible molecule like this compound, multiple conformations are possible due to rotation around its single bonds. NMR parameters, such as coupling constants and chemical shifts, are averaged over these conformations. By analyzing these parameters, often at variable temperatures, the preferred conformation and the energetic barriers between different conformers can be determined. auremn.org.br

Furthermore, certain triene systems can exist in equilibrium with their cyclic valence isomers. Variable-temperature ¹³C NMR is particularly effective for studying these dynamic equilibria. researchgate.net For example, studies on related systems like 9-thiatricyclo[4.3.1.0¹,⁶]deca-2,4,7-triene, a valence isomer of 2,7-Methanothia auremn.org.brannulene, have used ¹³C NMR spectra to determine the equilibrium ratio of the two isomers in solution at different temperatures. researchgate.net This type of electrocyclic reaction is fundamental in the chemistry of polyenes, and NMR provides a direct window into the thermodynamics of the isomerism. masterorganicchemistry.com

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid, crystalline state. wikipedia.org It provides unequivocal proof of molecular structure, bond lengths, bond angles, and stereochemistry.

While obtaining a single crystal of a simple, non-derivatized liquid triene like this compound can be challenging, X-ray crystallography is invaluable for confirming the structures of its solid derivatives and reaction adducts. wikipedia.org When this compound participates in reactions such as Diels-Alder cycloadditions, the resulting products are often complex polycyclic molecules whose structures can be unambiguously determined through single-crystal X-ray diffraction. researchgate.netiucr.org

This technique has been used to confirm the structures of numerous complex adducts derived from related triene systems. For instance, the structures of various phosphole and azetidine (B1206935) adducts forming complex decatriene and dodecatriene skeletons have been elucidated, providing definitive confirmation of the reaction's outcome where spectroscopic data alone might be ambiguous. researchgate.netjst.go.jp The crystallographic data not only confirms connectivity but also reveals the precise stereochemical relationships within the molecule. researchgate.net

Table 2: Examples of Crystal Structure Determination for Triene-Related Adducts

Compound Name Molecular Formula Crystal System Space Group Reference
Tetramethyl 1,6,7-triphenyl-6-phospha(V)-tricyclo[7.3.1.0¹,⁹]nona-3,5,7-triene-2,3,4,5-tetracarboxylate C₃₈H₃₃O₈P Triclinic researchgate.net
6-Methyl-N,N′-bis(4-methylbenzenesulfonyl)-9-phenyl-4,11-diazabicyclo[6.4.0]dothis compound C₃₀H₃₀N₂O₄S₂ Not specified Not specified jst.go.jp

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. nih.gov The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific types of chemical bonds. researchgate.net

For this compound, the FT-IR spectrum would be characterized by several key absorption bands. These include:

C=C stretching vibrations for the double bonds, typically appearing in the 1680-1600 cm⁻¹ region.

=C-H stretching vibrations for the sp²-hybridized carbons, found above 3000 cm⁻¹.

-C-H stretching vibrations for the sp³-hybridized carbons of the alkyl chain, found just below 3000 cm⁻¹.

=C-H bending vibrations (out-of-plane), which are often strong and occur in the 1000-650 cm⁻¹ region, providing information about the substitution pattern of the alkenes.

FT-IR is particularly useful for monitoring the progress of a reaction. For example, during a hydrogenation or addition reaction involving this compound, the disappearance of the C=C stretching peak can be tracked to determine when the reaction is complete. google.com In the analysis of complex reaction products, FT-IR helps confirm the presence or absence of key functional groups. For instance, in the characterization of an azabicyclo[6.4.0]dothis compound derivative, characteristic IR peaks were observed at 3055 cm⁻¹ and 1597 cm⁻¹, corresponding to the =C-H and C=C bonds within the complex structure, respectively. jst.go.jp

Table of Mentioned Compounds

Compound Name
This compound
(3E,5E)-1,3,5-decatriene
Di-tert-butyldiaziridinone
Triphenylphosphine (PPh₃)
2,7-Methanothia auremn.org.brannulene
9-thiatricyclo[4.3.1.0¹,⁶]deca-2,4,7-triene
Tetramethyl 1,6,7-triphenyl-6-phospha(V)-tricyclo[7.3.1.0¹,⁹]nona-3,5,7-triene-2,3,4,5-tetracarboxylate
6-Methyl-N,N′-bis(4-methylbenzenesulfonyl)-9-phenyl-4,11-diazabicyclo[6.4.0]dothis compound
3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate

Monitoring Reaction Kinetics and Functional Group Transformations (e.g., in Polymerization)

Real-time monitoring of chemical reactions involving this compound is essential for understanding reaction mechanisms and optimizing conditions. Spectroscopic techniques that can track the transformation of functional groups are particularly valuable in polymerization studies.

In the context of thiol-ene polymerizations, which proceed via a free-radical step-growth mechanism, the reaction kinetics of multifunctional alkenes like a decatriene isomer, 1,5,9-decatriene (B1669986), have been investigated. radtech.org Real-time infrared (RTIR) spectroscopy is a powerful technique for this purpose. For instance, in the reaction of 1,5,9-decatriene with 1,6-hexanedithiol, the consumption of the external ene groups (at 910 cm⁻¹) is observed to be rapid, reaching almost full conversion within seconds. radtech.org In contrast, the internal trans double bonds (at 968 cm⁻¹) react at a significantly slower rate. radtech.org This disparity in reactivity highlights the formation of a linear polymer intermediate before subsequent crosslinking reactions occur through the internal double bonds. radtech.org

Furthermore, kinetic studies on the palladium-catalyzed diamination of a related triene, (3E,5E)-1,3,5-decatriene, have utilized ¹H NMR spectroscopy to monitor the reaction progress. nih.gov These studies revealed that the diamination of this triene was somewhat slower compared to more reactive dienes and was accompanied by some unidentified side reactions under the same conditions. nih.gov The reaction kinetics were found to be influenced by the structure of the olefin, with electron-rich olefins showing higher reactivity. nih.gov

UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are key techniques for probing the electronic structure and excited-state properties of unsaturated molecules like this compound. The conjugated π-electron systems in these molecules give rise to characteristic electronic transitions.

The electronic transitions of polyenes are a subject of extensive research. In molecules with conjugated π systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) becomes smaller as the extent of conjugation increases. libretexts.org This leads to the absorption of light at longer wavelengths. libretexts.org For example, 1,3-butadiene (B125203) absorbs at 217 nm, while 1,3,5-hexatriene (B1211904) absorbs at 258 nm. libretexts.org

For longer polyenes like decatetraene, a close structural relative of decatrienes, the electronic states and their dynamics are complex. Theoretical and experimental studies on all-trans-2,4,6,8-decatetraene have provided significant insights. The lowest excited singlet state (S₁) is the 2¹Ag⁻ state, and the second excited singlet state (S₂) is the 1¹Bu⁺ state. bowdoin.edu While the S₀ → S₂ transition (¹Ag → ¹Bu) is strongly allowed and responsible for the intense UV absorption, the S₀ → S₁ transition (¹Ag → 2¹Ag) is symmetry-forbidden. bowdoin.eduacs.org

Fluorescence studies of all-trans-2,4,6,8-decatetraene have shown that upon excitation to the S₂ state, emission can be observed from both the S₂ and S₁ states. bowdoin.edu The emission from S₂ is very fast, occurring on a timescale shorter than 10 ns. bowdoin.edu In contrast, the S₁ state has a much longer lifetime, around 360 ns in inert-gas clusters, due to the forbidden nature of the transition. bowdoin.edu The S₁ state fluorescence becomes allowed through vibronic coupling, where certain vibrational modes, particularly low-frequency skeletal modes, mix the character of the S₁ and S₂ states. bowdoin.eduacs.org The intensity of this forbidden emission is observed to increase with the length of the polyene chain. acs.org

The table below summarizes key spectroscopic data for related polyenes, illustrating the effect of conjugation length on electronic transitions.

Compoundλmax (nm)Transition
Ethene165π → π
1,3-Butadiene217π → π
1,3,5-Hexatriene258π → π*

Data sourced from general principles of UV-Vis spectroscopy for conjugated systems. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for the identification and structural elucidation of chemical compounds. High-resolution mass spectrometry, in particular, provides highly accurate mass measurements, enabling the determination of elemental compositions.

High-resolution mass spectrometry (HRMS) is invaluable for confirming the identity of reaction products and characterizing unknown substances. chromatographyonline.com By providing the exact mass of an ion, HRMS allows for the reliable determination of its elemental formula, which is a critical piece of information for structural identification. chromatographyonline.com

In studies of complex reaction mixtures, such as those resulting from the synthesis of spirocyclic compounds derived from deca-1,6,9-triene-8-one frameworks, HRMS is used to confirm the structures of the products. acs.org For example, in the synthesis of diethyl 10-oxo-4-phenylspiro[4.5]deca-3,6,8-triene-2,2-dicarboxylate, HRMS would be used to verify the elemental composition of the synthesized molecule, matching the experimentally measured mass to the calculated theoretical mass. acs.org

The combination of gas chromatography (GC) or liquid chromatography (LC) with HRMS allows for the separation of complex mixtures followed by the accurate mass measurement of each component. This is particularly useful for identifying products and byproducts in reactions involving this compound and its derivatives. chromatographyonline.comresearchgate.net Different ionization techniques, such as electron ionization (EI) and chemical ionization (CI), can provide complementary information, with EI often yielding characteristic fragmentation patterns and CI providing information about the molecular ion. chromatographyonline.com

The table below provides an example of how HRMS data is presented to confirm a chemical structure.

CompoundCalculated Mass (m/z)Found Mass (m/z)Formula
Diethyl 2-bromo-2-(2,5-dimethoxybenzyl)malonate411.0419 [M+Na]⁺411.0441 [M+Na]⁺C₁₆H₂₁BrO₆Na

This table is an illustrative example based on data for a related complex molecule to demonstrate the application of HRMS. acs.org

Advanced Applications and Broader Research Contexts of Decatrienes

Role in Complex Molecule and Natural Product Synthesis

The strategic arrangement of reactive sites within decatriene (B1670116) frameworks allows for powerful synthetic transformations, making them valuable precursors in the synthesis of intricate molecules and natural products.

Strategic Application of Intramolecular Diels-Alder Reactions

The Intramolecular Diels-Alder (IMDA) reaction is a cornerstone of decatriene chemistry, enabling the formation of two rings in a single, stereocontrolled step. masterorganicchemistry.com This reaction involves a triene system where the diene and dienophile are tethered, leading to the formation of fused bicyclic systems. masterorganicchemistry.com The stereochemical outcome of these reactions is highly dependent on the geometry of the triene and the reaction conditions.

For instance, studies on ester-linked 1,3,9-decatrienes have shown that the nature of the tether connecting the diene and dienophile significantly influences the cis/trans selectivity of the cyclization. uea.ac.ukacs.orgnih.gov Ethylene-tethered systems tend to yield cis-fused products with high diastereoselectivity, an outcome that can be further enhanced by the use of a Lewis acid promoter like diethylaluminum chloride (Et₂AlCl). uea.ac.ukacs.orgnih.gov Conversely, decatrienes with a more rigid benzo-tethered linkage show a preference for forming trans-fused products. uea.ac.ukacs.orgnih.gov This selectivity is driven by a combination of factors, including stabilizing secondary orbital interactions in the cis transition states and π-conjugative interactions in the trans transition states. uea.ac.ukacs.orgnih.gov

The table below summarizes the observed stereoselectivity in the IMDA reactions of different decatriene systems.

Table 1: Stereoselectivity in Intramolecular Diels-Alder Reactions of Decatriene Derivatives

Decatriene System Promoter Major Product Key Influence on Selectivity
Ethylene-tethered hexadienyl acrylates Thermal cis (endo) Secondary orbital interactions
Ethylene-tethered hexadienyl acrylates Et₂AlCl High cis (endo) Lewis acid promotion enhances endo selectivity
Benzo-tethered hexadienyl acrylates Thermal trans (exo) π-conjugative interactions with tether

Construction of Polycyclic Skeletons Relevant to Natural Products

The ability of decatrienes to form bicyclic and polycyclic structures via IMDA and other cyclization reactions makes them highly relevant in the synthesis of natural products. Many biologically active compounds feature complex, fused-ring systems that can be efficiently assembled from linear polyene precursors.

Recent biosynthetic research has uncovered enzymatic pathways that utilize polyene cyclizations to create complex natural product scaffolds. For example, an enzyme-controlled tandem 8π-6π-electrocyclization followed by a Cope rearrangement can convert a linear nonaene into a molecule containing a bicyclo[4.2.2]deca-2,5,8-triene core. nih.gov This demonstrates nature's use of pericyclic reactions on polyene chains to build intricate, stereochemically defined polycyclic systems. nih.gov The study of such biosynthetic pathways provides inspiration for laboratory syntheses aiming to construct similar molecular frameworks. rsc.orgimperial.ac.ukscispace.com

The controlled cyclization of decatriene derivatives allows synthetic chemists to access a variety of important structural motifs, including decalin and indane ring systems, which are prevalent in terpenes and steroids. princeton.edu

Development in Materials Science and Polymer Chemistry

Following a comprehensive search of available scientific literature, no specific information was found regarding the application of "Deca-1,6,8-triene" in the synthesis of polymers or its use in materials science. The research focus on this compound appears to be concentrated on its role as a substrate in synthetic organic chemistry, particularly in pericyclic reactions for the construction of complex molecules.

Synthesis of Polymers with Tailored Architectures and Thermal Properties

No information available in the searched sources.

Stereochemical Control in Polymerization Processes

No information available in the searched sources.

Design and Synthesis of Novel Heterocyclic and Spirocyclic Compounds

The decatriene skeleton is a precursor for the synthesis of spirocyclic compounds, which contain two rings connected by a single common atom. These structures are of significant interest due to their presence in natural products and their potential biological activities.

Access to Spiro[4.5]deca-1,7,9-trien-6-ones and Azaspiro[4.5]deca-1,6,9-trien-8-ones

A notable application in this area is the synthesis of spiro[4.5]deca-1,7,9-trien-6-ones. An efficient method involves a visible light-induced photoredox-catalyzed ortho-dearomative cyclization reaction. acs.org This reaction occurs between alkynes and 2-bromo-2-(2-methoxybenzyl)malonate. acs.org The process has been shown to be effective for a range of aryl acetylenes with both electron-donating and weak electron-withdrawing substituents, yielding the desired spiro compounds in good yields. acs.org

The synthesis of azaspiro[4.5]deca-1,6,9-trien-8-ones, which incorporate a nitrogen atom into the spirocyclic framework, has also been successfully developed. One approach is a tandem reaction that begins with the activation of N-(2-propyn-1-yl) amides using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nih.gov This is followed by a trifluoromethanesulfonic acid (TfOH)-promoted Friedel-Crafts ipso-cyclization with 1,3,5-trimethoxybenzenes to yield the novel azaspiro compounds. nih.gov

Another versatile method for synthesizing 2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives is a three-component condensation. researchgate.netresearchgate.net This reaction can be performed with substituted anisoles or phenols, an α-branched aldehyde like isobutyraldehyde (B47883), and a nitrile in the presence of concentrated sulfuric acid. researchgate.netresearchgate.net The use of 2,6-dimethylphenol (B121312) as the aromatic component is particularly effective as it suppresses side reactions that can occur with simpler phenols. researchgate.net

The following table summarizes the yields of selected spirocyclic compounds synthesized through these methods.

ProductReactantsMethodYield (%)Reference
Diethyl 10-Oxo-4-phenylspiro[4.5]deca-3,6,8-triene-2,2-dicarboxylatePhenylacetylene, 2-bromo-2-(2-methoxybenzyl)malonatePhotocatalytic Radical Ortho-Dearomative Cyclization83% acs.org
Diethyl 10-Oxo-4-(p-tolyl)spiro[4.5]deca-3,6,8-triene-2,2-dicarboxylatep-Tolylacetylene, 2-bromo-2-(2-methoxybenzyl)malonatePhotocatalytic Radical Ortho-Dearomative Cyclization90% acs.org
2-Azaspiro[4.5]deca-1,6,9-trien-8-onesN-(2-propyn-1-yl) amides, 1,3,5-trimethoxybenzenesTandem Tf₂O-promoted activation and TfOH-promoted Friedel-Crafts ipso-cyclizationNot specified nih.gov
1-Substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones2,6-dimethylphenol, isobutyraldehyde, nitrilesThree-component condensation in concentrated sulfuric acidNot specified researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Challenges

The study of deca-1,6,8-triene, a linear hydrocarbon with three non-conjugated double bonds, has primarily centered on its role as a precursor in the synthesis of more complex organic molecules. Academic contributions have largely focused on methods of its synthesis, particularly through the isomerization of related compounds like deca-1,4,9-triene (B1669985). One widely studied method involves the use of γ-alumina as a catalyst to facilitate double-bond migration under controlled thermal conditions. Research has demonstrated that the efficiency of this isomerization can be enhanced by the addition of alkali metal salts, which modify the catalyst's surface and improve selectivity for the desired 1,6,8-isomer.

Despite these synthetic advancements, a significant challenge in the field is the limited availability of comprehensive experimental data on the reactivity, spectroscopic properties, and thermodynamic parameters of this compound itself. Much of the current understanding is based on its characterization as an intermediate or as part of more complex fused-ring systems. For instance, while the reactivity of related tricyclic and bicyclic decatriene (B1670116) systems has been explored, direct and extensive studies on the specific chemical behavior of linear this compound are less common. vulcanchem.comresearchgate.net This fragmentation of knowledge presents a considerable hurdle to fully harnessing its synthetic potential. Furthermore, the characterization of this compound as a "hypothetical" structure in some contexts underscores the challenges in its isolation and detailed analysis, pointing to a need for more robust synthetic and analytical protocols.

A summary of isomerization conditions for the synthesis of this compound from deca-1,4,9-triene is presented below:

CatalystTemperature (°C)AdditiveConversion (%)Selectivity (%)
γ-Al₂O₃200None4568
γ-Al₂O₃ + K₂CO₃220K₂CO₃ (5 mol%)7285
γ-Al₂O₃ + Na₂CO₃240Na₂CO₃ (5 mol%)6878

This table presents data on the catalytic isomerization of deca-1,4,9-triene to this compound, highlighting the effects of different additives on conversion and selectivity.

Emerging Research Avenues and Potential for Novel Discoveries

The future of this compound research holds considerable promise, with several emerging avenues for exploration. A primary area of focus will likely be the development of more efficient and scalable synthetic routes. Beyond isomerization, exploring novel catalytic systems for its direct synthesis could provide higher yields and purity, making it more accessible for broader applications.

There is significant potential for this compound and its derivatives in materials science, particularly in the development of new polymers and nanomaterials. ontosight.ai The triene's conjugated system suggests it could participate in polymerization reactions to form cross-linked polymers with unique thermal or mechanical properties. Investigating its incorporation into polymer matrices could lead to materials with enhanced stability and functionality.

Furthermore, the potential of this compound as a building block for biologically active compounds and in medicinal chemistry remains an exciting and largely untapped field. Research is ongoing to explore its use in synthesizing complex natural products and novel therapeutic agents. ontosight.aicymitquimica.com The structural motifs accessible from this compound could serve as scaffolds for new pharmaceuticals. Detailed studies into its pharmacological and toxicological properties will be crucial for realizing this potential.

Finally, advanced computational modeling and spectroscopic analysis are expected to play a pivotal role in overcoming the current knowledge gaps. Theoretical studies can predict reactivity, reaction mechanisms, and physical properties, guiding experimental work and accelerating the pace of discovery. vulcanchem.com A deeper understanding of the electronic and steric features of this compound will undoubtedly unlock new applications in organic synthesis and beyond.

Q & A

Q. Table 1: Example Synthesis Conditions

CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
Pd(PPh₃)₄THF1006598.5%
NiCl₂DMF1205295.2%

Basic: How can spectroscopic techniques (NMR, IR) be optimized to resolve structural ambiguities in this compound?

Answer:

  • ¹H/¹³C NMR : Use deuterated chloroform (CDCl₃) for solubility. Assign peaks via 2D experiments (COSY, HSQC) to distinguish allylic protons (δ 5.2–5.8 ppm) and confirm conjugation .
  • IR Spectroscopy : Focus on C=C stretching vibrations (1650–1600 cm⁻¹) and compare to reference spectra of analogous trienes. Note solvent effects (e.g., CH₂Cl₂ vs. CCl₄) on peak shifts .
  • Data Contradictions : If spectral anomalies arise (e.g., unexpected splitting), re-examine sample preparation (e.g., oxygen exclusion to prevent oxidation) or consider computational simulations (DFT) for vibrational mode validation .

Advanced: How should researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) for this compound?

Answer:

  • Experimental Replication : Reproduce calorimetry (e.g., bomb calorimetry) under standardized conditions (25°C, 1 atm). Document oxygen/moisture levels to ensure consistency .
  • Computational Cross-Validation : Compare experimental data with ab initio calculations (e.g., Gaussian09 using B3LYP/6-311++G**). Discrepancies >5 kJ/mol suggest systematic errors (e.g., impurities in samples) .
  • Meta-Analysis : Aggregate literature data into a sensitivity table, highlighting outliers and methodologies (e.g., solution vs. gas-phase measurements) .

Advanced: What computational strategies are effective for modeling this compound’s conformational dynamics and reactivity?

Answer:

  • Molecular Dynamics (MD) : Simulate torsional angles (C6-C8-C10) in explicit solvents (e.g., water, hexane) using AMBER or GROMACS. Analyze energy barriers for rotation (≥10 ns trajectories) .
  • DFT Studies : Optimize ground-state geometries with M06-2X/def2-TZVP. Compare frontier orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions .
  • Validation : Benchmark computed vibrational frequencies against experimental IR data. Deviations >10 cm⁻¹ may indicate inadequate basis sets or solvation models .

Basic: How to design a stability study for this compound under varying environmental conditions?

Answer:

  • Variables : Test thermal stability (40–100°C), UV exposure (254 nm), and humidity (30–80% RH). Use sealed vials with inert gas (N₂/Ar) to isolate degradation pathways .
  • Analytics : Monitor decomposition via TLC (Rf shifts) and quantify degradation products (e.g., aldehydes) via GC-MS. Report half-lives (t₁/₂) under each condition .
  • Controls : Include antioxidant additives (e.g., BHT) in parallel experiments to assess stabilization efficacy .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

  • Process Optimization : Use design of experiments (DoE) to screen variables (catalyst loading, reaction time). Apply response surface methodology (RSM) to identify robust conditions .
  • In-Line Monitoring : Implement FTIR or Raman spectroscopy for real-time tracking of intermediate formation. Adjust parameters dynamically to maintain >90% yield .
  • Statistical Analysis : Perform ANOVA on batch data (n ≥ 5) to isolate significant factors (e.g., stirring rate, purity of starting materials) .

Basic: How to validate the accuracy of computational models predicting this compound’s electronic properties?

Answer:

  • Benchmarking : Compare computed ionization potentials (IPs) and electron affinities (EAs) with photoelectron spectroscopy (PES) data. Use high-level methods (e.g., CCSD(T)) for reference .
  • Error Margins : Report mean absolute deviations (MAD) between theoretical and experimental UV-Vis λmax values. MAD < 10 nm indicates reliable models .
  • Sensitivity Testing : Vary basis sets (e.g., 6-31G* vs. def2-TZVP) to assess convergence in properties like dipole moments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.